molecular formula C11H12ClN3O2 B2434828 1-(3-chlorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 2067553-01-7

1-(3-chlorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2434828
CAS No.: 2067553-01-7
M. Wt: 253.69
InChI Key: MJMGWXFVRMWFRG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group attached to a pyrrolidine ring, which is further substituted with a hydroxy and carboximidamide group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves several steps, typically starting with the preparation of the pyrrolidine ring. Common synthetic routes include:

    Cyclization Reactions: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

    Substitution Reactions:

    Hydroxylation and Amidation: The hydroxy and carboximidamide groups are introduced through hydroxylation and amidation reactions, respectively, using suitable reagents and catalysts.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with different functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with varied substituents.

    Hydrolysis: The hydroxy and carboximidamide groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chlorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-chlorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(13)14-17/h1-3,5,7,17H,4,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMGWXFVRMWFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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